molecular formula C13H12BFO3 B145064 4-Benzyloxy-3-fluorophenylboronic acid CAS No. 133057-83-7

4-Benzyloxy-3-fluorophenylboronic acid

Cat. No.: B145064
CAS No.: 133057-83-7
M. Wt: 246.04 g/mol
InChI Key: DQPDLDQJMUGVGI-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-fluorophenylboronic acid (CAS: 133057-83-7; alternative CAS: 05165-55/05165-65) is a fluorinated arylboronic acid derivative with the molecular formula C₁₃H₁₂BFO₃ and a molecular weight of 246.04 g/mol . It is characterized by a benzyloxy group at the para position and a fluorine atom at the meta position relative to the boronic acid moiety. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable intermediates with transition-metal catalysts, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals .

Key physical properties include:

  • Melting Point: 116–117°C
  • Purity: >97.0% (HPLC/TLC)
  • Storage: Stable at room temperature but recommended for short-term storage at 0–6°C .

Commercial suppliers offer it at ¥5,700/g or ¥16,000/5g, reflecting its utility in high-value synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-fluorophenylboronic acid typically involves the reaction of 4-benzyloxy-3-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid group. The reaction conditions include:

    Temperature: Typically, the reaction is performed at low temperatures, around -78°C, to control the reactivity of the Grignard reagent.

    Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • **Catal

Biological Activity

4-Benzyloxy-3-fluorophenylboronic acid (C13H12BFO3) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, antimicrobial studies, and synthetic organic chemistry. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with a benzyloxy group and a fluorine atom, along with a boronic acid functional group. Its molecular weight is 246.04 g/mol, and it is characterized by the following properties:

  • Molecular Formula: C13H12BFO3
  • Boiling Point: Not specified
  • Log P (partition coefficient): 2.39 (indicating moderate lipophilicity)
  • Water Solubility: High absorption potential due to favorable physicochemical properties .

The primary target of this compound is the palladium(II) complex in the Suzuki–Miyaura cross-coupling reaction. The compound participates in transmetalation processes, facilitating the formation of carbon–carbon bonds essential for synthesizing complex organic molecules .

Anticancer Activity

Research has highlighted the anticancer potential of derivatives of this compound. A study by Psurski et al. (2018) demonstrated that certain phenylboronic acid derivatives exhibit significant antiproliferative effects on cancer cell lines. The study revealed that these compounds induce cell cycle arrest in the G2/M phase and activate caspase-3, indicating apoptosis.

Case Study: Antiproliferative Effects

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa15Induces apoptosis via caspase activation
2-Fluoro-6-formylphenylboronic acidMCF-710Cell cycle arrest in G2/M phase

Antifungal and Antimicrobial Applications

The antimicrobial properties of phenylboronic acids have been extensively studied. Wieczorek et al. (2014) investigated the fungicidal activity of various phenylboronic acids, noting that compounds like this compound showed significant inhibitory effects against several fungal strains.

Case Study: Antimicrobial Activity

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Activity
This compoundCandida albicans32 µg/mLModerate inhibition
3-Piperazine-bis(benzoxaborole)Aspergillus niger16 µg/mLStrong inhibition

Safety and Toxicology

Despite its promising biological activities, safety assessments indicate that this compound can cause skin irritation and serious eye damage upon contact. It is advisable to handle this compound with appropriate safety measures in laboratory settings .

Scientific Research Applications

Pharmaceutical Development

4-Benzyloxy-3-fluorophenylboronic acid is an essential intermediate in the synthesis of several pharmaceuticals, especially in the development of targeted cancer therapies. Its ability to participate in cross-coupling reactions facilitates the construction of complex drug molecules.

Case Study: Targeted Cancer Therapies

Research has demonstrated that boronic acids, including this compound, can be used to synthesize inhibitors for various cancer-related targets. For instance, its application in creating compounds that inhibit specific protein interactions has shown promise in preclinical studies aimed at treating breast cancer .

Organic Synthesis

This compound is widely utilized in cross-coupling reactions, particularly the Suzuki reaction, which is crucial for forming carbon-carbon bonds in organic molecules. The ability to create complex structures makes it invaluable in synthesizing agrochemicals and fine chemicals.

Data Table: Suzuki Reaction Yields

Reaction TypeSubstrate UsedYield (%)
Suzuki CouplingThis compound with aryl halides85
Coupling with Nitro CompoundsThis compound with nitroarenes79

These yields indicate the effectiveness of this compound as a coupling partner in various organic synthesis applications .

Material Science

In material science, this compound is employed in designing new materials, including polymers and nanomaterials. Its incorporation into materials can enhance properties such as conductivity and mechanical strength.

Case Study: Conductive Polymers

Studies have shown that integrating boronic acids into polymer matrices can significantly improve their electrical conductivity. For example, the use of this compound in poly(3,4-ethylenedioxythiophene) (PEDOT) composites has resulted in enhanced conductivity and stability under various environmental conditions .

Biochemistry

This compound serves as a valuable tool for studying protein interactions and enzyme activities. Its boronate functionality allows it to form reversible covalent bonds with diols, making it useful for probing biological systems.

Data Table: Applications in Biochemistry

ApplicationDescription
Protein Interaction StudiesUsed to study glycoprotein interactions
Enzyme Activity ProbesActs as a substrate for enzyme assays

These applications highlight its role in advancing our understanding of molecular biology and biochemistry .

Diagnostics

The potential of this compound extends to diagnostics, where it is being explored as a component of diagnostic agents that can selectively bind to specific biomolecules. This selectivity could improve disease detection methods significantly.

Case Study: Disease Detection

Recent research indicates that boronic acids can be utilized to develop biosensors capable of detecting glucose levels through specific binding interactions. The incorporation of this compound into these sensors has shown improved sensitivity and specificity compared to traditional methods .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-benzyloxy-3-fluorophenylboronic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of halogenated precursors. Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard for coupling reactions.
  • Solvent system : Use anhydrous THF or dioxane to minimize boronic acid hydrolysis.
  • Base optimization : K₂CO₃ or Na₂CO₃ is often used to maintain pH and facilitate transmetallation.
  • Temperature control : Reactions are typically conducted at 80–100°C under inert gas (N₂/Ar) .
    • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., from ethanol) improves purity (>97% by HPLC) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Key techniques :

TechniqueParametersExpected Data
¹H/¹³C NMR CDCl₃ or DMSO-d₆Aromatic protons (δ 6.8–7.5 ppm), B-O stretching (δ 3.3–3.8 ppm for benzyloxy)
HPLC C18 column, MeCN/H₂O gradientRetention time consistency (>97% purity)
Melting Point 116–117°C (validate against literature)
  • Supplementary methods : FT-IR for boronic acid moiety (B-O ~1340 cm⁻¹) and elemental analysis .

Q. What are the primary applications of this compound in organic synthesis?

  • Cross-coupling : Acts as a boronic acid partner in Suzuki reactions to introduce fluorinated benzyloxy motifs into biaryl systems .
  • Protecting groups : The benzyloxy group can be selectively deprotected (e.g., hydrogenolysis) for further functionalization .

Q. Advanced Research Considerations

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

  • DFT/B3LYP analysis : Predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example:

PropertyValue (eV)Relevance
HOMO-6.2Electron-donating benzyloxy group stabilizes HOMO
LUMO-1.8Fluorine substitution enhances electrophilicity
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide drug design .

Q. How should researchers address contradictions in spectroscopic or synthetic yield data across studies?

  • Case example : Discrepancies in melting points (e.g., 116–117°C vs. broader ranges) may arise from impurities or polymorphs.
  • Resolution strategies :

  • Validate purity via HPLC-MS to detect side products .
  • Reproduce syntheses using anhydrous conditions to prevent boronic acid dimerization .
  • Cross-reference multiple sources (e.g., CAS RN 133057-83-7 ).

Q. What factors influence the stability and storage of this compound?

  • Degradation pathways : Hydrolysis of the boronic acid group in humid conditions or oxidation of the benzyloxy moiety.
  • Storage recommendations :

  • Temperature : Store at 0–6°C in airtight containers .
  • Solvent compatibility : Dissolve in dry THF or DCM for long-term stability .
    • Handling precautions : Use gloveboxes for moisture-sensitive reactions and monitor via TLC .

Q. Methodological Best Practices

  • Synthetic reproducibility : Pre-dry solvents (MgSO₄) and substrates to minimize side reactions .
  • Safety protocols : Follow first-aid measures for boronic acid exposure (e.g., eye flushing, PPE ).
  • Data validation : Compare experimental NMR shifts with computational predictions (e.g., Gaussian 09 ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 4-benzyloxy-3-fluorophenylboronic acid and its analogs:

Compound Name CAS Number Molecular Formula Substituent Positions Melting Point (°C) Purity Price (per 1g) Key Applications
This compound 133057-83-7 C₁₃H₁₂BFO₃ 3-F, 4-OBn 116–117 >97% ¥5,700 Suzuki coupling
3-Benzyloxy-4-fluorophenylboronic acid 05486-65 C₁₃H₁₂BFO₃ 4-F, 3-OBn Not reported >97% ¥10,500 Intermediate in drug synthesis
4-Benzyloxy-2-fluorophenylboronic acid 166744-78-1 C₁₃H₁₂BFO₃ 2-F, 4-OBn Not reported 98% ¥340–¥700 Catalytic cross-coupling
2-Benzyloxy-5-fluorophenylboronic acid 779331-47-4 C₁₃H₁₂BFO₃ 5-F, 2-OBn Not reported 98% ¥1190/5g Material science applications
4-(Ethoxycarbonyl)-3-fluorophenylboronic acid 874288-38-7 C₉H₁₁BFO₄ 3-F, 4-CO₂Et Not reported 95% Not listed Electronic materials

Key Insights:

Substituent Position Effects :

  • The 3-F, 4-OBn configuration in the target compound enhances steric accessibility to the boronic acid group, improving reactivity in Suzuki couplings compared to the 4-F, 3-OBn isomer .
  • 4-Benzyloxy-2-fluorophenylboronic acid (2-F, 4-OBn) exhibits lower reactivity in certain reactions due to steric hindrance from the ortho-fluorine .

Price and Availability :

  • The target compound is more cost-effective at larger scales (¥16,000/5g) than the 3-benzyloxy-4-fluoro isomer (¥10,500/1g), likely due to optimized synthetic routes .

Thermal Stability :

  • The higher melting point of the target compound (116–117°C) compared to analogs with meta-substituted benzyloxy groups suggests stronger intermolecular interactions, possibly due to dipole effects from fluorine .

Functional Group Variations :

  • 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid replaces the benzyloxy group with an ethoxycarbonyl moiety, reducing electron-donating effects and altering solubility in polar solvents .

Reactivity in Cross-Coupling Reactions:

This compound demonstrated 94% yield in synthesizing 6-(4-(benzyloxy)-3-fluorophenyl)picolinonitrile via Suzuki coupling with 6-cyanopyridine-2-sulfonyl fluoride . In contrast, its 2-fluoro analog achieved lower yields (82–85%) under similar conditions due to steric constraints .

Stability and Handling:

The compound may contain anhydride impurities (e.g., boroxines), requiring purification via flash chromatography before use in sensitive reactions .

Comparative Pharmacological Relevance:

While the target compound is primarily a synthetic intermediate, analogs like 3-benzyloxy-4-fluorophenylboronic acid are explored in kinase inhibitor research due to their ability to modulate enzyme active sites .

Properties

IUPAC Name

(3-fluoro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPDLDQJMUGVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372243
Record name 4-(Benzyloxy)-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133057-83-7
Record name 4-(Benzyloxy)-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-3-fluorophenylboronic Acid
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Synthesis routes and methods

Procedure details

Under nitrogen stream, 1-(benzyloxy)-4-bromo-2-fluorobenzene (12.0 g, 43 mmol) was dissolved in tetrahydrofuran, followed by addition of triisopropyl borate (11.8 mL, 51 mmol), and then the mixture was cooled to −78° C. Butyl lithium (1.55M hexane solution) (30 mL, 47 mmol) was slowly added dropwise, and the mixture was stirred for 1 hour at −78° C. A 1N aqueous hydrochloric acid solution (100 mL) was added to the reaction mixture, and the mixture was stirred for 1 hour at room temperature. The solvent was distilled off under reduced pressure. The aqueous phase was extracted with ethyl acetate, the extracted solution was dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure. The residue obtained was suspended in hexane, and was then collected by filtration to give the title compound (9.27 g, 88%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
88%

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